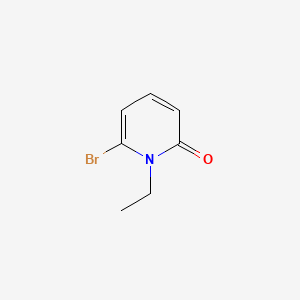

6-Bromo-1-ethylpyridin-2-one

Übersicht

Beschreibung

Molecular Structure Analysis

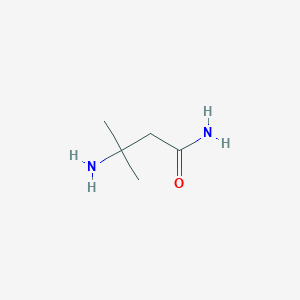

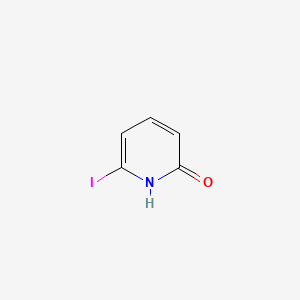

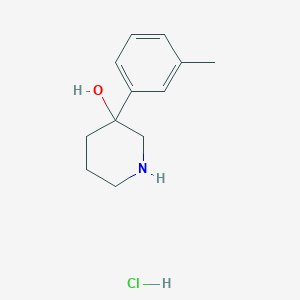

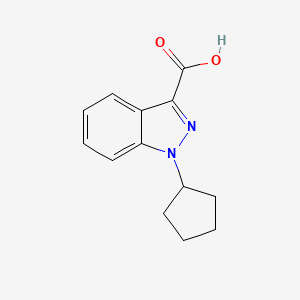

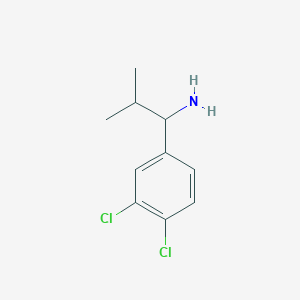

The molecular structure of 6-Bromo-1-ethylpyridin-2-one consists of a pyridine ring with a bromine atom at the 6-position and an ethyl group at the 1-position. The exact 3D structure would depend on the specific conformation and rotation around the bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1-ethylpyridin-2-one would depend on its molecular structure. As a bromopyridine, it is likely to be a solid at room temperature with a relatively high melting point. It is likely to be soluble in organic solvents but less soluble in water.Wissenschaftliche Forschungsanwendungen

Synthesis of Flexible Ligands : 6-Bromo-1-ethylpyridin-2-one plays a critical role in the synthesis of flexible polydendate ligands, particularly in the preparation of asymmetric 5',6-disubstituted-2,2'-bipyridines. This process involves the use of a Krohnke protocol followed by a radical bromination reaction, leading to the production of pivotal building blocks like 6-bromo-5'-bromomethyl-2,2'-bipyridine. Such compounds are crucial for the development of multifunctionalized bipyridine ligands, which have applications in coordination chemistry and potentially in biological systems (Charbonnière, Weibel, & Ziessel, 2002).

Convertible Isocyanides in Multicomponent Chemistry : 6-Bromo-1-ethylpyridin-2-one derivatives, such as 2-bromo-6-isocyanopyridine, have been identified as optimal reagents in multicomponent chemistry due to their stability and synthetic efficiency. These compounds are particularly valuable in synthesizing complex molecules like opioids, demonstrating their significance in organic synthesis and drug development (van der Heijden, Jong, Ruijter, & Orru, 2016).

Development of Iminopyridine Ligands : 6-Bromo-1-ethylpyridin-2-one is used in the synthesis of sterically demanding iminopyridine ligands. These ligands are synthesized through a series of reactions involving bromopyridines and are used to form metal complexes with potential applications in catalysis and polymerization processes (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).

Preparation of Amino-Bridged Bipyridine Ligands : In the context of lanthanide coordination chemistry, 6-Bromo-1-ethylpyridin-2-one serves as a building block for creating amino-bridged 6,6'-disubstituted-2,2'-bipyridine ligands. These ligands have applications in creating luminescent complexes, which are important in fields such as bioimaging and sensor development (Mameri, Charbonnière, & Ziessel, 2003).

Synthesis of 2-Aminopyridines : 6-Bromo-1-ethylpyridin-2-one derivatives are utilized in the efficient synthesis of 2-aminopyridines, compounds with significant biological and chemical importance. They serve as key intermediates in the production of bioactive natural products and organic materials, showcasing their utility in pharmaceutical and materials science (Bolliger, Oberholzer, & Frech, 2011).

Development of Novel Pyridine-Based Derivatives : Research includes the synthesis of novel pyridine-based derivatives using 6-Bromo-1-ethylpyridin-2-one via Suzuki cross-coupling reactions. These compounds are analyzed for their potential biological activities, illustrating the compound's versatility in medicinal chemistry and drug design (Ahmad et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 6-Bromo-2-pyridinecarboxaldehyde, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to 6-Bromo-1-ethylpyridin-2-one.

Eigenschaften

IUPAC Name |

6-bromo-1-ethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-9-6(8)4-3-5-7(9)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWFFLQIXRAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-ethylpyridin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)